molecular formula C11H17NO B12903510 5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole CAS No. 921588-34-3

5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole

Cat. No.: B12903510
CAS No.: 921588-34-3
M. Wt: 179.26 g/mol
InChI Key: WREHPGQOBDIUBP-UHFFFAOYSA-N
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Description

5-(2-Cyclopentylethyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclopentylethyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyclopentylethylamine with acetic anhydride and hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol.

Industrial Production Methods

Industrial production of 5-(2-Cyclopentylethyl)-3-methylisoxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclopentylethyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated isoxazoles.

Scientific Research Applications

5-(2-Cyclopentylethyl)-3-methylisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Cyclopentylethyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyclopentylethyl)-3-methylisoxazole
  • 5-(2-Cyclopentylethyl)-1,3,4-oxadiazole
  • 3-(2-Cyclopentylethyl)-5-methylisoxazole

Uniqueness

5-(2-Cyclopentylethyl)-3-methylisoxazole is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications.

Properties

CAS No.

921588-34-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5-(2-cyclopentylethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H17NO/c1-9-8-11(13-12-9)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3

InChI Key

WREHPGQOBDIUBP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCC2CCCC2

Origin of Product

United States

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